2,2,3-Trifluoropentanoic acid

Description

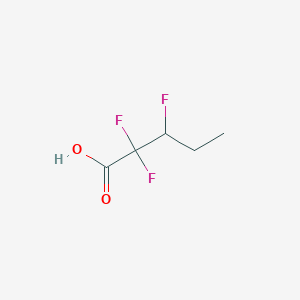

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7F3O2 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

2,2,3-trifluoropentanoic acid |

InChI |

InChI=1S/C5H7F3O2/c1-2-3(6)5(7,8)4(9)10/h3H,2H2,1H3,(H,9,10) |

InChI Key |

BZBJPMDKFJNHBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(=O)O)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,3 Trifluoropentanoic Acid

Asymmetric Synthesis for Stereoisomers of 2,2,3-Trifluoropentanoic Acid

Dynamic Kinetic Resolution Techniques

Dynamic Kinetic Resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral molecules. In contrast to standard kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer, DKR incorporates an in-situ racemization of the slower-reacting enantiomer. youtube.com This continuous interconversion allows the substrate to be almost completely converted into a single, enantiomerically pure product, with a theoretical yield approaching 100%. youtube.com

This technique is particularly relevant for the synthesis of chiral fluorinated compounds. For instance, the DKR of α-fluoro-β-keto esters and amides has been successfully achieved through asymmetric hydrogenation. rsc.org This process utilizes specific catalysts that can differentiate between the two enantiomers of a racemic starting material while simultaneously facilitating the racemization of the less reactive enantiomer. A notable example involves an Iridium-based catalyst, which has demonstrated exceptionally high enantioselectivities (ee) and diastereoselectivities (dr), often exceeding 99% ee and a 99/1 dr. rsc.org The absolute configuration of the products from such reactions has been confirmed through X-ray diffraction analysis. rsc.org

Another advancement in this area is the use of isothiourea catalysis for the DKR of highly substituted, including perfluorinated, carbinols. youtube.com This method has proven effective for creating tetra-substituted stereocenters, which are notoriously difficult to synthesize. youtube.com The process has been rationalized through DFT calculations, which help in understanding the high levels of enantioselectivity observed. youtube.com

Table 1: Examples of Dynamic Kinetic Resolution Techniques for Fluorinated Precursors

| Catalyst System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Ir/f-diaphos | α-Fluoro-β-keto amides/esters | Exceedingly high enantioselectivities (>99% ee) and diastereoselectivities (>99/1 dr). rsc.org | rsc.org |

| Isothiourea | Perfluorinated carbinols | Effective for tetra-substituted stereocenters; excellent yields and enantioselectivity. youtube.com | youtube.com |

Enantioselective Catalysis

Enantioselective catalysis is a cornerstone of modern organic synthesis, enabling the direct formation of a specific enantiomer of a chiral product. This approach avoids the need for resolving a racemic mixture, making it an efficient and atom-economical strategy. Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts in a wide range of asymmetric transformations. rsc.orgnih.gov They can catalyze reactions with high enantioselectivity, such as the cascade Michael addition-cyclization of tryptamines to form enantioenriched pyrroloindolines with up to 83% ee using just 5 mol% of the catalyst. nih.gov

In the context of fluorinated compounds, enantioselective methods are crucial for accessing specific stereoisomers. One notable example is the asymmetric Michael reaction of α-(trifluoromethylsulfonyl) aryl acetic acid esters, catalyzed by the commercially available Takemoto's catalyst. nih.gov This reaction allows for the synthesis of triflones bearing a quaternary stereocenter with high enantioselectivity (up to 93% ee). nih.gov The process is robust enough to be conducted as a one-pot reaction, combining the Michael addition with a subsequent nucleophilic acyl substitution to yield the final products in good to excellent yields. nih.gov The stereochemical outcome of such reactions has been rationalized by computational models, which show a clear energy preference for the transition state leading to the observed major enantiomer. nih.gov

Table 2: Selected Enantioselective Catalytic Systems

| Catalyst Type | Reaction Type | Substrate Example | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Cascade Michael addition-cyclization | Tryptamines and enones | Good yields (up to 95%) and enantioselectivity (up to 83% ee). nih.gov | nih.gov |

| Takemoto's Catalyst | Asymmetric Michael reaction | α-(trifluoromethylsulfonyl) aryl acetic acid esters | High enantioselectivity (up to 93% ee) for products with quaternary stereocenters. nih.gov | nih.gov |

| Chiral Phosphoric Acid | Kabachnik–Fields reaction | α-Branched aldehydes | High yields (61–89%) and high diastereo- and enantioselectivities (86–94% de/ee). rsc.org | rsc.org |

Preparation of Racemic this compound Precursors

The synthesis of enantiomerically pure compounds often begins with the preparation of a racemic mixture of the target molecule or a suitable precursor. This racemic material then serves as the starting point for resolution techniques. The synthesis of racemic fluorinated compounds can be achieved through various established organic reactions.

A general strategy involves the reaction of a fluorinated building block with other reagents to construct the desired carbon skeleton. For example, the synthesis of racemic 1,5-diaryl-3-trifluoromethyl-Δ2-pyrazolines is achieved by reacting an (E)-1,1,1-trifluoro-4-aryl-3-buten-2-one with a phenylhydrazine (B124118) derivative. google.com This initial product can then undergo further chemical modifications. google.com Although this example leads to a pyrazoline, the initial step of reacting a fluorinated butenone demonstrates a common approach to building complexity from fluorinated starting materials to generate a racemic precursor. The synthesis of such precursors is typically designed to be straightforward and high-yielding, providing ample material for subsequent chiral resolution or enantioselective processes. google.comnih.gov

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and purity. A key goal in scalable synthesis is the avoidance of cumbersome purification techniques like column chromatography. nih.gov

One successful strategy involves the use of highly regioselective and chemoselective catalytic reactions that generate the product cleanly. nih.gov For instance, the hydroformylation of vinyl arene derivatives to produce 2-(2-formylalkyl)-arenecarboxylic acids can achieve 100% regioselectivity. nih.gov The product, being an acid, can be easily isolated in high purity and nearly quantitative yield through a simple acid-base extraction workup, completely bypassing the need for chromatography. nih.gov This makes the procedure reliably scalable to a multigram level. nih.gov

For the synthesis of related fluorinated acids, such as 2,3,3,3-tetrafluoropropionic acid, processes have been developed specifically for industrialization. google.com These methods often involve the hydrolysis of an amide precursor, like N,N-diethyl-2,3,3,3-tetrafluoropropionamide, under acidic conditions. google.com The addition of a simple catalyst, such as ferrous sulfate, can significantly accelerate the reaction rate and boost the product yield to as high as 96%. google.com The optimization focuses on using low-cost, readily available raw materials, mild reaction conditions, and simple operational procedures to facilitate large-scale production while minimizing waste and cost. google.com

Table 3: Strategies for Optimization of Scalable Synthesis

| Optimization Strategy | Example Process | Key Advantages | Reference |

|---|---|---|---|

| Chromatography-Free Purification | Supramolecularly controlled hydroformylation | Isolation via simple acid-base extraction; nearly quantitative yield; reliably scalable. nih.gov | nih.gov |

| Catalytic Rate Acceleration | Hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide | Addition of iron catalyst greatly increases reaction speed; yield reaches 96%; low-cost materials. google.com | google.com |

| Simplified Workup | Hydrolysis in acidic conditions | Simple, easily operated separation and extraction process; reduces waste liquid treatment costs. google.com | google.com |

Chemical Reactivity and Mechanistic Pathways of 2,2,3 Trifluoropentanoic Acid

Carboxylic Acid Functional Group Chemistry

The chemistry of 2,2,3-Trifluoropentanoic acid is largely characterized by reactions typical of carboxylic acids, including esterification, amidation, and the formation of more reactive derivatives like acyl halides and anhydrides. libretexts.org The presence of three highly electronegative fluorine atoms on the carbon chain significantly influences the reactivity of the carbonyl group. This electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, pentanoic acid.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process where the alcohol acts as a nucleophile. masterorganicchemistry.comchemguide.co.uk

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). masterorganicchemistry.comchemguide.co.uk This step enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack : The alcohol molecule attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.combyjus.com

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

The strong inductive effect of the fluoroalkyl group makes the carbonyl carbon of this compound more electron-deficient, which can facilitate the initial nucleophilic attack by the alcohol.

Table 1: Reagents for Esterification of this compound

| Reagent Class | Specific Example(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Alcohols | Methanol (B129727), Ethanol | Concentrated H₂SO₄, TsOH | Alkyl 2,2,3-trifluoropentanoate |

| Propanol, Butanol | Heat, often with removal of water | Alkyl 2,2,3-trifluoropentanoate |

Amidation Reactions

Amides are formed from the reaction of this compound with ammonia (B1221849) or primary and secondary amines. savemyexams.com Direct reaction between a carboxylic acid and an amine is typically slow and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is often activated first, or coupling agents are used. organic-chemistry.org

The most common laboratory method for preparing amides involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride (B1165640), which then readily reacts with the amine. savemyexams.comlibretexts.org

Direct amidation can be promoted by catalysts that facilitate dehydration. organic-chemistry.org The general mechanism for direct amidation involves:

Acid-Base Reaction : The carboxylic acid and amine form an ammonium carboxylate salt.

Dehydration : At elevated temperatures, this salt dehydrates to form the amide bond.

For catalyzed reactions, various mechanisms exist depending on the catalyst, but they generally involve activating the carboxylic acid to make it a better acylating agent. organic-chemistry.orgmdpi.com

Table 2: Reagents for Amidation of this compound

| Reagent Class | Specific Example(s) | Method | Product Type |

|---|---|---|---|

| Ammonia | NH₃ | Via acyl chloride/anhydride or direct thermal dehydration | 2,2,3-Trifluoropentanamide |

| Primary Amines | Methylamine, Aniline | Via acyl chloride/anhydride or with coupling agents | N-substituted 2,2,3-trifluoropentanamide |

| Secondary Amines | Dimethylamine | Via acyl chloride/anhydride or with coupling agents | N,N-disubstituted 2,2,3-trifluoropentanamide |

Formation of Acyl Halides and Anhydrides

Acyl Halides Acyl halides are highly reactive carboxylic acid derivatives that serve as valuable intermediates in organic synthesis. orgoreview.comwikipedia.org this compound can be converted to its corresponding acyl chloride or bromide using specific halogenating agents. The hydroxyl group of a carboxylic acid is a poor leaving group, so these reagents work by first converting it into a better one. orgoreview.com

Common reagents include:

Thionyl chloride (SOCl₂) : Reacts with the carboxylic acid to produce the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. orgoreview.comlibretexts.org This method is convenient as the gaseous byproducts are easily removed.

Phosphorus pentachloride (PCl₅) : Reacts to form the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as byproducts. libretexts.org

Phosphorus tribromide (PBr₃) : Used to synthesize acyl bromides from carboxylic acids. pressbooks.pub

The mechanism with thionyl chloride involves the formation of a reactive chlorosulfite intermediate, which is then attacked by a chloride ion in a nucleophilic acyl substitution. orgoreview.com

Acid Anhydrides Acid anhydrides can be prepared from this compound, though they are less reactive than acyl halides. libretexts.org A symmetrical anhydride, bis(2,2,3-trifluoropentanoic) anhydride, can be formed by the dehydration of two molecules of the acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). wikipedia.org

Alternatively, an anhydride can be synthesized by the reaction of an acyl chloride with a carboxylate salt. pressbooks.pub For instance, reacting 2,2,3-trifluoropentanoyl chloride with sodium 2,2,3-trifluoropentanoate would yield the symmetrical anhydride.

Table 3: Reagents for Acyl Halide and Anhydride Formation

| Desired Product | Reagent(s) | Byproducts |

|---|---|---|

| 2,2,3-Trifluoropentanoyl chloride | Thionyl chloride (SOCl₂) | SO₂, HCl |

| 2,2,3-Trifluoropentanoyl chloride | Phosphorus pentachloride (PCl₅) | POCl₃, HCl |

| 2,2,3-Trifluoropentanoyl bromide | Phosphorus tribromide (PBr₃) | H₃PO₃ |

| Bis(2,2,3-trifluoropentanoic) anhydride | Phosphorus pentoxide (P₂O₅) | (HPO₃)n |

| Bis(2,2,3-trifluoropentanoic) anhydride | 2,2,3-Trifluoropentanoyl chloride + Sodium 2,2,3-trifluoropentanoate | NaCl |

Reactions Involving the Fluorinated Carbon Chain

The fluorinated alkyl chain of this compound is generally chemically inert due to the high strength of the carbon-fluorine bond. acs.org This part of the molecule is highly resistant to many common chemical transformations.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of a fluorine atom on the saturated alkyl chain of this compound is exceedingly difficult and generally not a feasible reaction pathway under normal conditions. This inertness is due to several factors:

Bond Strength : The C-F bond is the strongest single bond in organic chemistry, requiring a large amount of energy to break. acs.org

Poor Leaving Group : The fluoride (B91410) ion (F⁻) is a very poor leaving group due to its high basicity. organic-chemistry.org

Electronic Effects : The strong electron-withdrawing nature of the fluorine atoms decreases the electron density at the adjacent carbons, which would destabilize the formation of a carbocation intermediate required for an Sₙ1 mechanism. organic-chemistry.org

Steric Hindrance : For an Sₙ2 reaction, the nucleophile must attack the carbon from the backside. saskoer.ca The presence of multiple fluorine atoms and the alkyl chain creates steric hindrance, making such an attack difficult.

Reactions involving nucleophilic substitution on fluorinated compounds typically require the presence of a better leaving group (like bromide or tosylate) on the carbon chain or specific reaction conditions not applicable here. organic-chemistry.orgbiorxiv.org For example, studies on related compounds show that nucleophilic substitution occurs at a carbon bearing a bromine atom, not a fluorine atom. biorxiv.org

Electrophilic Addition/Substitution Processes

The saturated and highly electron-deficient alkyl chain of this compound is not susceptible to electrophilic attack.

Electrophilic Addition : These reactions are characteristic of compounds with pi bonds (alkenes and alkynes), which can act as nucleophiles. libretexts.org The saturated chain of this compound lacks these features.

Electrophilic Substitution : This type of reaction is most common for aromatic systems where a C-H bond is replaced by a C-Electrophile bond through a mechanism that preserves aromaticity. byjus.com Aliphatic C-H bonds are much less reactive towards electrophiles. The strong inductive effect of the fluorine atoms further deactivates the C-H bonds by withdrawing electron density, making them extremely resistant to attack by electron-deficient species. While methods for direct C-H fluorination exist, they typically proceed through radical or transition-metal-catalyzed pathways rather than classical electrophilic substitution. chemrxiv.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic anhydride |

| Acyl chloride |

| Acyl Halide |

| Amide |

| Ammonia |

| Aniline |

| Benzoic anhydride |

| Bis(2,2,3-trifluoropentanoic) anhydride |

| Butanol |

| Dimethylamine |

| Ethanol |

| Fischer esterification |

| Hydrogen chloride |

| Methanol |

| Methylamine |

| Pentanoic acid |

| Phosphorus oxychloride |

| Phosphorus pentabromide |

| Phosphorus pentachloride |

| Phosphorus pentoxide |

| Phosphorus tribromide |

| Propanol |

| Pyridine |

| Sodium 2,2,3-trifluoropentanoate |

| Sodium hydroxide |

| Sulfuric acid |

| Thionyl chloride |

| Tosic acid (TsOH) |

C-F Bond Activation and Cleavage Mechanisms

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the high stability and persistence of fluorinated compounds. upf.edursc.org Cleavage of this bond is a critical step in the degradation of compounds like this compound and typically requires significant energy input or specific chemical environments. rsc.org The reactivity of a C-F bond is dependent on its position within the molecule. For this compound, with fluorine atoms at the α and β positions, several activation mechanisms can be considered.

General mechanisms for C-F bond cleavage in related fluorinated compounds include:

Reductive Defluorination: This is a common pathway where a strong reducing agent, such as a hydrated electron (e⁻aq), transfers an electron to the molecule. electrosynthesis.com This can lead to the formation of a radical anion, which may then eliminate a fluoride ion. This process is a proposed pathway for the decomposition of various PFAS. electrosynthesis.com The efficiency of reductive defluorination can be influenced by the molecular structure, with some studies suggesting that the presence of hydrogen atoms on the same carbon as fluorine can affect the reaction.

Oxidative Degradation: Advanced oxidation processes (AOPs) generate highly reactive species like hydroxyl radicals (•OH) that can initiate the degradation of some organic molecules. However, the direct attack of •OH on a C-F bond is generally considered ineffective for perfluorinated compounds due to the bond's strength. upf.edu For polyfluorinated compounds like this compound, oxidation may be initiated at a C-H bond, leading to subsequent reactions that could destabilize the C-F bonds.

Catalytic Activation: Transition metal complexes have been shown to mediate C-F bond activation, often through oxidative addition of the C-F bond to the metal center. frontiersin.org Lewis acids can also promote C-F bond cleavage by coordinating to the fluorine atom, thereby weakening the bond. frontiersin.org While specific catalysts for this compound have not been documented, these principles are broadly applicable to fluorinated molecules.

Photochemical Decomposition: Photochemical processes, particularly in the presence of mediators, can generate reactive species capable of degrading PFAS. electrosynthesis.com Reductive pathways involving hydrated electrons are often a key part of these mechanisms. electrosynthesis.com

Mechanistic Studies of Chemical Transformations

Elucidation of Reaction Intermediates

The transformation of fluorinated carboxylic acids typically involves several key types of reactive intermediates:

Perfluoroalkyl Radicals: In processes like the Kolbe decarboxylation, an initial one-electron oxidation of the carboxylate leads to the formation of a carboxyl radical (R-COO•), which then rapidly loses CO₂ to form a perfluoroalkyl radical (•CnF₂n₊₁). nih.gov For this compound, this would lead to a 1,1,2-trifluorobutyl radical. These radicals can then undergo further reactions, such as hydrogen abstraction or reaction with other radicals.

Carbocations: In the presence of strong acids or under certain electrochemical conditions, carbocation intermediates can be formed. For instance, fluorodecarboxylation of some acids with reagents like xenon difluoride has been proposed to proceed through carbocationic intermediates. dicp.ac.cn

Radical Anions: As mentioned in the context of reductive defluorination, the addition of an electron to the molecule forms a radical anion. The stability and subsequent reaction pathway of this intermediate are crucial in determining the degradation products.

Kinetic Isotope Effects

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom's isotopic mass affects the reaction rate. For C-F bond cleavage, comparing the reaction rates of a compound with ¹²C versus ¹³C at the reaction center, or using deuterium (B1214612) labeling for C-H bond cleavage, can provide evidence for bond breaking in the rate-determining step. While general principles of KIE are well-established for determining transition state structures, specific KIE studies for this compound have not been found in the reviewed literature. Such studies would be invaluable in confirming whether C-F or C-H bond cleavage is the rate-limiting step in its degradation.

Computational Modeling of Reaction Pathways

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a crucial tool for predicting the reactivity and degradation pathways of PFAS. These methods are used to calculate fundamental properties such as bond dissociation energies (BDEs), reaction activation energies, and the stability of intermediates.

Computational studies on fluorinated acetic and propionic acids have shown that C-F bond energies can range from approximately 101 to 125 kcal/mol, while C-H bond energies are in the range of 89-104 kcal/mol. The exact BDE depends on the degree and position of fluorination. Generally, fluorine substitution increases the strength of adjacent C-F bonds but can weaken C-H bonds on the same carbon.

Illustrative Bond Dissociation Energies (BDEs) for Related Fluorinated Acids This table presents generalized data from computational studies on similar compounds to illustrate expected trends, as specific data for this compound is not available.

| Bond Type | Compound Class | Typical BDE (kcal/mol) | Reference |

| O-H | Fluorinated Carboxylic Acids | 109-113 | |

| C-F | Fluorinated Carboxylic Acids | 101-125 | |

| C-H | Fluorinated Carboxylic Acids | 89-104 |

For this compound, DFT calculations could predict the relative ease of cleaving the C-F bonds at the C2 and C3 positions versus the various C-H bonds, providing guidance for predicting its most likely degradation pathways.

Redox Chemistry and Electrochemistry

The redox chemistry of fluorinated carboxylic acids is dominated by the stability of the perfluoroalkyl chain and the reactivity of the carboxylic acid group.

Electrochemical oxidation is a prominent method for degrading persistent fluorinated carboxylic acids. The primary mechanism is often initiated by a one-electron transfer from the carboxylate anion at the anode surface, a process known as Kolbe decarboxylation. nih.gov This generates a radical that decarboxylates to form a perfluoroalkyl radical. This radical can then undergo a series of reactions, including reacting with hydroxyl radicals (if present) and subsequent hydrolysis and elimination steps, to shorten the carbon chain, ultimately leading to mineralization (conversion to CO₂ and fluoride ions). nih.gov

The general steps for the electrochemical degradation of a perfluorocarboxylic acid (PFCA) are:

Direct Electron Transfer: CnF₂n₊₁COO⁻ → CnF₂n₊₁COO• + e⁻

Decarboxylation: CnF₂n₊₁COO• → •CnF₂n₊₁ + CO₂

Chain Shortening Reactions: The resulting radical undergoes further reactions that cleave C-C bonds, releasing CF₂ units and forming shorter-chain PFCAs. nih.gov

For a partially fluorinated acid like this compound, the electrochemical behavior would likely follow a similar initial step of decarboxylation. However, the presence of C-H bonds could offer alternative sites for oxidation, potentially leading to more complex reaction pathways compared to their perfluorinated counterparts.

Conversely, electrochemical reduction can also lead to defluorination. This process involves the transfer of electrons to the PFAS molecule, initiating C-F bond cleavage and replacement with hydrogen. The standard reduction potential for such reactions is typically very negative, indicating that strong reducing conditions are required.

Derivatives and Analogs of 2,2,3 Trifluoropentanoic Acid

Synthesis of Functionalized Pentanoic Acid Derivatives

The synthesis of functionalized pentanoic acid derivatives often involves multi-step processes, starting from commercially available precursors. A notable example is the preparation of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride. One synthetic route commences with the acetylation of an amino group, followed by hydrolysis to yield the desired amino acid hydrochloride. acs.org For instance, the hydrolysis of N-acetyl-2-amino-5,5,5-trifluoropentanoic acid using 6 N aqueous hydrochloric acid at 100°C for 4 hours results in a quantitative yield of the crude product. acs.orgnih.gov Subsequent purification by washing with acetonitrile (B52724) affords the chemically pure hydrochloride salt with a high yield. acs.orgnih.gov

Another significant strategy for synthesizing enantiomerically pure derivatives is through dynamic kinetic resolution (DKR). nih.gov This method can be applied to racemic unprotected 2-amino-5,5,5-trifluoropentanoic acid hydrochloride. The process involves the use of a chiral ligand, such as (S)-N-(2-benzoyl-4,6-dichlorophenyl)-2-(diphenylphosphino)glycine, in the presence of a nickel(II) salt and a base in a solvent like methanol (B129727). nih.gov This approach allows for the selective formation of one diastereomeric complex, which can then be disassembled to yield the desired enantiomer of the amino acid. nih.gov

The table below summarizes the synthesis of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride.

| Starting Material | Reagents and Conditions | Product | Yield |

| N-acetyl-2-amino-5,5,5-trifluoropentanoic acid | 6 N HCl (aq.), 100°C, 4 h | Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride | 88.8% (purified) |

Incorporation into Fluorinated Amino Acid Scaffolds

Fluorinated amino acids are valuable building blocks in drug design, as the incorporation of fluorine can enhance metabolic stability and binding affinity. nih.gov (S)-2-amino-5,5,5-trifluoropentanoic acid, a fluorinated analog of norvaline, is a key component in the development of bioactive compounds. nih.gov Its synthesis on a gram scale with high enantiomeric purity has been a focus of research.

One successful approach for preparing enantiomerically enriched fluorinated amino acids is the alkylation of a chiral glycine (B1666218) equivalent. This involves a nickel(II) complex of a Schiff base derived from glycine and a chiral ligand. However, this method can be complicated by side reactions and the need for strictly controlled conditions. researchgate.net

A more practical method for large-scale synthesis is the dynamic kinetic resolution (DKR) of the corresponding racemic amino acid. nih.gov This technique has been effectively used to produce (S)-2-amino-5,5,5-trifluoropentanoic acid. nih.gov The process involves the reaction of the racemic amino acid hydrochloride with a chiral ligand and a nickel(II) salt in the presence of a base. nih.gov The resulting diastereomeric complex can then be treated with acid to release the desired (S)-amino acid. nih.gov This method is advantageous as it can be conducted in open air and does not require stringent control of conditions. nih.gov

Furthermore, the resulting (S)-2-amino-5,5,5-trifluoropentanoic acid can be converted to its Fmoc-derivative, which is a crucial step for its use in solid-phase peptide synthesis. nih.gov This is typically achieved by reacting the amino acid with Fmoc-OSu under basic conditions. nih.gov

The table below details the dynamic kinetic resolution for the preparation of (S)-2-amino-5,5,5-trifluoropentanoic acid.

| Starting Material | Chiral Ligand | Reagents and Conditions | Product | Enantiomeric Excess (ee) |

| Racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride | (S)-N-(2-benzoyl-4,6-dichlorophenyl)-2-(diphenylphosphino)glycine | NiCl₂, K₂CO₃, Methanol, 50°C | (S)-2-amino-5,5,5-trifluoropentanoic acid | 98.2% (as Fmoc-derivative) |

Development of Fluorinated Peptidomimetics

Fluorinated amino acids, such as derivatives of 2,2,3-trifluoropentanoic acid, are incorporated into peptides to create peptidomimetics with enhanced properties. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved stability, bioavailability, and biological activity. The introduction of fluorine can lead to more stable peptide conformations and increased resistance to proteolytic degradation. nih.gov

(S)-2-amino-5,5,5-trifluoropentanoic acid has been utilized in the design of bioactive formulations and for protein research. nih.govmdpi.com A notable example of its application is in the development of avagacestat, a γ-secretase inhibitor that was investigated for the treatment of Alzheimer's disease. nih.gov The presence of the trifluorinated pentanoic acid residue was a key structural feature of this drug candidate. nih.gov

The synthesis of fluoroalkenes represents another avenue for creating fluorinated peptidomimetics. nih.gov Although not directly derived from this compound, this class of compounds shares the goal of using fluorine to modulate biological properties. The Shapiro fluorination reaction has been developed to access fluoroalkenes with good stereoselectivity from ketones. nih.gov This method provides a direct route to fluorinated analogs of peptide-based therapeutics. nih.gov

Structural Modifications and Their Influence on Reactivity

Structural modifications of this compound and its derivatives can significantly influence their reactivity and biological properties. The presence of three fluorine atoms at the 2 and 3 positions has a profound electron-withdrawing effect, which increases the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, pentanoic acid.

In the case of 2-amino-5,5,5-trifluoropentanoic acid, the trifluoromethyl group at the ω-position (C5) influences the molecule's lipophilicity and conformational preferences. This can affect how the amino acid interacts with enzymes and receptors.

The reactivity of the amino group in 2-amino-5,5,5-trifluoropentanoic acid is similar to that of other amino acids, allowing for standard peptide coupling reactions. However, the electron-withdrawing nature of the trifluoromethyl group can have subtle effects on the nucleophilicity of the amino group and the reactivity of the adjacent carbons.

Alkylation reactions of glycine equivalents to introduce the trifluoropentyl side chain require careful optimization of reaction conditions. The use of strong bases can lead to decomposition of the alkylating reagent. researchgate.net The choice of solvent is also critical, with DMF being a common choice, although it can lead to oxidation byproducts. researchgate.net

The development of chiral ligands for asymmetric synthesis has been crucial in controlling the stereochemistry at the α-carbon. mdpi.com Ligands with specific electronic and steric properties are designed to favor the formation of one stereoisomer over the other during alkylation or dynamic kinetic resolution processes. mdpi.com

Analytical Methodologies for 2,2,3 Trifluoropentanoic Acid

Chromatographic Separation and Quantification

Chromatography is a fundamental tool for separating 2,2,3-Trifluoropentanoic acid from complex mixtures. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the purpose of the analysis, whether for simple quantification or for identification in conjunction with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for the separation of polar analytes such as carboxylic acids.

For the analysis of fluorinated carboxylic acids, C18 columns are frequently employed. obrnutafaza.hrnacalai.com The retention of these compounds is influenced by the mobile phase composition, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), and the pH, which is often adjusted with additives like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group and enhance retention. chromatographyonline.comresearchgate.net The use of an ion-pairing reagent, such as tetra-n-butylammonium hydrogen sulfate, can also be employed to increase the retention of acidic analytes on the reversed-phase column. researchgate.net Detection is commonly achieved using a UV detector, often at a low wavelength around 210 nm, where carboxylic acids exhibit some absorbance.

Table 1: Illustrative HPLC Parameters for Short-Chain Carboxylic Acid Analysis

| Parameter | Value/Description |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acidic modifier (e.g., 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or other derivative.

Common derivatization reagents for carboxylic acids include diazomethane, alcohols (like methanol or butanol) in the presence of a catalyst (e.g., BF3), and silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). usherbrooke.ca The choice of derivatizing agent can influence the efficiency of the reaction and the sensitivity of the detection. For instance, trifluoroethanol has been used to derivatize carboxylic acid herbicides for GC analysis with electron capture detection (ECD) or mass spectrometry (MS). usherbrooke.ca Another approach involves amidation, for example, by creating anilide derivatives, which has been explored for the GC-based determination of perfluoroalkyl carboxylic acids (PFCAs). nih.gov

Following derivatization, the resulting volatile compound is separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase. Mass spectrometry is the preferred detector for providing both quantification and structural information. The mass spectrum of the derivative will show characteristic fragmentation patterns that can be used for identification.

Table 2: General GC-MS Parameters for Derivatized Carboxylic Acid Analysis

| Parameter | Value/Description |

| Derivatization Agent | Esterification (e.g., with BF3/Methanol) or Silylation (e.g., with BSTFA) |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split or Splitless |

| Temperature Program | Ramped oven temperature (e.g., initial temp 50-70°C, ramp to 250-300°C) |

| Detector | Mass Spectrometer (MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the analysis of per- and polyfluoroalkyl substances (PFAS), including short-chain PFCAs like this compound, in various environmental and biological matrices. scientistlive.comresearchgate.netnih.govnih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

The chromatographic separation is typically performed using a C18 or other reversed-phase column. scientistlive.com The mobile phase often consists of a mixture of water and methanol or acetonitrile, with additives like ammonium (B1175870) acetate (B1210297) or formic acid to control pH and improve ionization. nih.gov

For detection, electrospray ionization (ESI) in the negative ion mode is commonly used for carboxylic acids, as they readily form [M-H]⁻ ions. In the tandem mass spectrometer, the precursor ion (the deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity, allowing for the quantification of analytes at very low concentrations. nih.gov

Table 3: Typical LC-MS/MS Parameters for Short-Chain PFCA Analysis

| Parameter | Value/Description |

| LC Column | C18 or similar reversed-phase column |

| Mobile Phase A | Water with additive (e.g., ammonium acetate, formic acid) |

| Mobile Phase B | Organic solvent (e.g., Methanol, Acetonitrile) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ | m/z 155.03 (for C₅H₇F₃O₂) |

| Product Ions | To be determined experimentally (e.g., loss of CO₂ or other fragments) |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum would show signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The proton at the C3 position would likely appear as a multiplet due to coupling with both the adjacent methylene protons and the fluorine atom at the same carbon. The acidic proton of the carboxyl group is often broad and may exchange with deuterium (B1214612) in deuterated solvents.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts would be influenced by the electronegative fluorine atoms and the carbonyl group. The carbon atoms bonded to fluorine would show characteristic splitting patterns (C-F coupling).

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org The spectrum would provide information on the number and electronic environment of the fluorine atoms. For this compound, two distinct signals would be expected: one for the two equivalent fluorine atoms at the C2 position and another for the single fluorine atom at the C3 position. The coupling between these non-equivalent fluorine atoms (F-F coupling) and coupling to adjacent protons (H-F coupling) would provide valuable structural information. thermofisher.com The chemical shift range for organofluorine compounds is very wide, which helps in resolving signals even in complex mixtures. wikipedia.org

Table 4: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~ 1.0 | Triplet (CH₃) |

| ~ 1.8 | Multiplet (CH₂) | |

| ~ 4.5 | Multiplet (CH) | |

| ~ 11-12 | Broad Singlet (COOH) | |

| ¹³C | ~ 10 | Singlet (CH₃) |

| ~ 25 | Singlet (CH₂) | |

| ~ 90 (with C-F coupling) | Doublet (CH-F) | |

| ~ 115 (with C-F coupling) | Triplet (CF₂) | |

| ~ 170 | Singlet (C=O) | |

| ¹⁹F | To be determined | Multiplet (CF₂) |

| To be determined | Multiplet (CF) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. orgchemboulder.com A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration would be expected in the region of 1760-1690 cm⁻¹. orgchemboulder.compressbooks.pub The presence of C-F bonds would give rise to strong absorption bands typically in the range of 1400-1000 cm⁻¹. The C-O stretching vibration of the carboxylic acid would also appear in the fingerprint region, typically between 1320 and 1210 cm⁻¹. orgchemboulder.com

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| C-H stretch (Alkyl) | 2980 - 2850 | Medium to Weak |

| C=O stretch (Carbonyl) | 1760 - 1690 | Strong, Sharp |

| C-F stretch | 1400 - 1000 | Strong |

| C-O stretch | 1320 - 1210 | Medium |

| O-H bend | 1440 - 1395 | Medium |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, with a molecular formula of C5H7F3O2, the exact mass is 156.03981 Da. nih.gov

In a mass spectrometer, the molecule is first ionized to produce a molecular ion [M]+•. For short-chain carboxylic acids, this molecular ion peak is often weak or even absent in the resulting spectrum. libretexts.orgdocbrown.info The subsequent fragmentation of this molecular ion provides a characteristic pattern that aids in the identification of the compound. Common fragmentation pathways for short-chain carboxylic acids involve the cleavage of bonds adjacent to the carbonyl group. This typically results in prominent peaks corresponding to the loss of a hydroxyl group ([M-17]+) or a carboxyl group ([M-45]+). libretexts.org

While a specific mass spectrum for this compound is not widely published in public databases, the expected fragmentation pattern can be predicted based on the general behavior of similar compounds.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C5H7F3O2]+• | 156 | Molecular Ion |

| [C5H6F3O]+ | 139 | Loss of a hydroxyl radical (•OH) |

| [C4H7F3]+• | 111 | Loss of a carboxyl group (•COOH) |

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for differentiating between compounds with the same nominal mass but different chemical formulas. This capability is invaluable for the unambiguous identification of this compound in complex matrices.

Advanced Analytical Techniques for Trace Analysis and Purity Assessment

The detection of this compound at trace levels, particularly in environmental or biological samples, necessitates highly sensitive analytical methods. Similarly, the assessment of its purity, crucial for its use as an analytical standard or in specific chemical syntheses, requires techniques that can resolve and quantify potential impurities.

For the trace analysis of short-chain fluorinated carboxylic acids, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed. Derivatization is a common strategy used to improve the volatility and chromatographic behavior of these polar compounds for GC-MS analysis. For instance, short-chain carboxylic acids can be converted into their pentafluorobenzyl (PFB) esters, which are more amenable to GC separation and detection. capes.gov.br

A study on the aerobic defluorination of short-chain fluorinated carboxylic acids by activated sludge communities investigated the transformation of various C3–C5 compounds. acs.org While this study focused on the biodegradation pathways, the analytical methods used for monitoring the parent compounds and their transformation products are relevant for trace analysis. Such studies typically rely on LC-MS/MS for its high selectivity and sensitivity. acs.org

The purity assessment of specialty fluorochemicals often involves a combination of analytical techniques to identify and quantify any impurities. impactanalytical.comhoneywell.comgfl.co.in These methods can include:

Gas Chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) to separate and quantify volatile impurities.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV, MS) for the analysis of non-volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) to provide detailed structural information and to quantify impurities without the need for individual impurity standards.

Elemental Analysis to confirm the elemental composition of the bulk material.

The availability of analytical standards is critical for the accurate quantification and purity assessment of this compound. sigmaaldrich.com These standards, certified for their purity, are used to calibrate analytical instruments and to validate analytical methods. lgcstandards.comorbitscience.com

Computational Chemistry and Theoretical Investigations of 2,2,3 Trifluoropentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 2,2,3-Trifluoropentanoic acid at the atomic level. These methods, varying in their level of theory and computational cost, offer a detailed picture of the molecule's electronic landscape and potential for chemical transformation.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of fluorinated organic compounds. For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices. These calculations are typically performed using a functional, such as ωB97xD, combined with a basis set like 6-311+G(d,p) to accurately model the system. nsf.gov

Studies on similar perfluoroalkyl carboxylic acids (PFCAs) have shown that DFT can be used to determine key electronic properties. nsf.govresearchgate.net For this compound, these calculations would reveal the influence of the fluorine atoms on the electron density of the carboxylic acid group, which in turn affects its acidity and reactivity. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be used to predict the molecule's susceptibility to nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Ab Initio and Semi-Empirical Methods

While DFT is a popular choice, ab initio and semi-empirical methods also play a role in the computational study of molecules like this compound. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles and can provide highly accurate results, though at a greater computational expense. These methods are valuable for benchmarking the results from other computational approaches.

Semi-empirical methods, such as PM6, offer a computationally less demanding alternative for predicting molecular properties. tandfonline.comnih.gov These methods have been used to estimate properties like the acidity constant (pKa) for a range of PFCAs. tandfonline.comnih.gov For this compound, semi-empirical methods could be employed for rapid screening of its properties or for studying larger systems involving this molecule. However, it's important to note that the accuracy of semi-empirical methods can be lower than that of DFT or ab initio calculations, and they may require parameterization for specific classes of compounds. tandfonline.comnih.gov

Prediction of Spectroscopic Properties

Computational methods are also powerful tools for predicting the spectroscopic properties of this compound, which can aid in its experimental identification and characterization. By calculating the vibrational frequencies using DFT, it is possible to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated to aid in the interpretation of experimental NMR spectra. These calculations provide a theoretical framework for understanding how the electronic environment of each nucleus, influenced by the fluorine atoms, affects its resonance frequency.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with surrounding molecules.

Conformational Analysis

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements or conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify its most stable conformers. By simulating the molecule's motion at a given temperature, it is possible to observe the transitions between different conformations and to determine their relative populations. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. For similar molecules, conformational searches have been performed to identify a multitude of low-energy conformers. researchgate.net

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations are an excellent tool for studying these solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), the simulation can track the interactions between the solute and the solvent over time. This allows for the calculation of properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

These simulations can also shed light on the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and water molecules. Understanding these interactions is key to predicting the molecule's solubility and its behavior in different environments. Computational models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) have been used to predict properties like pKa and partition coefficients for other PFCAs, which are heavily influenced by solvation. nih.gov

Reaction Mechanism Prediction and Validation

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of fluorinated compounds like this compound. Through quantum chemistry calculations, researchers can map out potential energy surfaces, identify transition states and intermediates, and calculate reaction kinetics, offering insights that are often difficult to obtain through experimental means alone.

Theoretical studies on the thermal decomposition of straight-chain perfluorinated carboxylic acids (PFCAs) have revealed a common degradation mechanism that is likely applicable to this compound. rsc.orgresearchgate.net This predicted pathway involves the following key steps:

HF Elimination : The process is initiated by the elimination of a hydrogen fluoride (B91410) (HF) molecule from the carboxylic acid headgroup. This is typically the rate-determining step, involving a high-energy transition state.

Intermediate Formation : The elimination of HF leads to the formation of a highly strained, three-membered ring intermediate, specifically a perfluorinated α-lactone. rsc.orgresearchgate.net These lactones are predicted to be short-lived species.

Chain Shortening : The unstable α-lactone intermediate rapidly decomposes. This degradation involves the loss of carbon monoxide (CO), resulting in the formation of a perfluorinated acyl fluoride with a shorter carbon chain. rsc.orgresearchgate.net

Hydrolysis Cycle : In the presence of water, the resulting acyl fluoride can hydrolyze back to a PFC with a shorter chain. This cycle of decomposition and hydrolysis can repeat, leading to the progressive shortening of the fluoroalkyl chain and eventual mineralization to compounds like HF, CO, and CO₂. rsc.orgresearchgate.net

Atmospheric degradation pathways, particularly reactions with hydroxyl (OH) radicals, are also investigated using computational methods. These studies help predict the atmospheric lifetime and potential long-range transport of such compounds. scholaris.ca For instance, a plausible mechanism for the atmospheric oxidation of related compounds involves an initial N-dealkylation step, followed by the loss of isocyanic acid to yield a perfluorinated radical, which then reacts further to produce PFCAs. scholaris.ca

Validation of Predicted Mechanisms

The validation of computationally predicted reaction mechanisms is crucial for confirming their accuracy. This is typically achieved by comparing theoretical findings with experimental data. For thermal decomposition pathways, the predicted products, such as shorter-chain PFCAs, acyl fluorides, CO, and CO₂, can be compared with results from experimental techniques like pyrolysis-gas chromatography-mass spectrometry (Pyr-GC-MS). researchgate.net Kinetic parameters, such as activation energies and reaction rates calculated computationally, can also be compared with experimentally measured values to assess the validity of the theoretical model.

Below is a data table summarizing a predicted thermal decomposition pathway for a generic short-chain fluorinated carboxylic acid.

| Step | Description | Reactant(s) | Key Intermediate(s) / Transition State(s) | Product(s) |

| 1 | HF Elimination | R-CF₂-COOH | [R-CF₂-COOH]‡ | R-CF=C(O)O (α-lactone) + HF |

| 2 | Decarbonylation | R-CF=C(O)O | [R-CF=C(O)O]‡ | R-C(O)F + CO |

| 3 | Hydrolysis | R-C(O)F + H₂O | [Hydrolysis T.S.] | R-COOH + HF |

Note: R represents the remainder of the fluoroalkyl chain. This table illustrates a generalized pathway based on studies of various PFCAs.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies central to medicinal chemistry and environmental science for predicting the biological activity or toxicity of chemicals based on their molecular structure. uni-bonn.demdpi.com For this compound, these approaches can be employed to estimate its potential environmental impact, bioaccumulation, and toxicity without extensive animal testing. researchgate.net

The fundamental principle of SAR/QSAR is that the structural and physicochemical properties of a molecule determine its activity. mdpi.com The process involves several key steps:

Data Set Compilation : A dataset of structurally related compounds with known experimental activity or property values (e.g., toxicity, receptor binding affinity) is collected. For PFCAs, this could include data on their endocrine-disrupting activity. researchgate.net

Molecular Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and properties, including:

Topological descriptors : Related to the 2D representation and connectivity of atoms.

Quantum-chemical descriptors : Derived from quantum mechanics calculations, such as HOMO/LUMO energies, dipole moment, and partial atomic charges. mdpi.comresearchgate.net

Physicochemical descriptors : Properties like lipophilicity (logP), polarizability, and molar refractivity. mdpi.com

Model Development : Statistical or machine learning methods are used to build a mathematical model that correlates the calculated descriptors with the observed activity. researchgate.net This creates a predictive equation where the activity of a new compound can be estimated from its calculated descriptors.

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For fluorinated compounds like this compound, specific descriptors related to the fluorine atoms are crucial. The number and position of fluorine substituents significantly influence properties like acidity (pKa), lipophilicity, and metabolic stability. nih.gov For example, QSAR models have been developed for a series of PFCs to predict their competing potency for the thyroxin-transthyretin (T4-TTR) binding site, an indicator of endocrine-disrupting potential. researchgate.net Such models could be used to predict the activity of this compound based on its unique substitution pattern.

The following interactive table presents a hypothetical SAR for a series of pentanoic acids, illustrating how fluorination might influence a predicted toxicity endpoint.

| Compound | Structure | Number of Fluorine Atoms | Calculated LogP | Predicted Toxicity (Arbitrary Units) |

| Pentanoic acid | CH₃(CH₂)₃COOH | 0 | 1.39 | 1.0 |

| 2-Fluoropentanoic acid | CH₃(CH₂)₂CHFCOOH | 1 | 1.25 | 2.5 |

| 2,2-Difluoropentanoic acid | CH₃(CH₂)₂CF₂COOH | 2 | 1.11 | 4.2 |

| This compound | CH₃CH₂CHFCF₂COOH | 3 | 0.98 | 5.8 |

| Perfluoropentanoic acid | CF₃(CF₂)₃COOH | 9 | 1.54 | 9.5 |

Note: The LogP and Predicted Toxicity values in this table are illustrative and intended to demonstrate the principles of SAR, not to represent validated data for these specific compounds.

By applying these computational SAR/QSAR approaches, researchers can prioritize chemicals for further experimental testing, fill data gaps for regulatory purposes, and gain a deeper understanding of the molecular features that drive the activity and toxicity of compounds like this compound.

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways for Precise Fluorine Placement

The synthesis of organofluorine compounds, including 2,2,3-Trifluoropentanoic acid, is often challenging due to the unique reactivity of fluorine. mdpi.com Future research will prioritize the development of more efficient, selective, and sustainable synthetic methods for introducing fluorine atoms into specific molecular positions.

A significant area of development is the direct C-H activation for fluorination. research-in-germany.org Researchers have been exploring methods for the direct conversion of carbon-hydrogen bonds in carboxylic acids into carbon-fluorine bonds. research-in-germany.org This approach, often utilizing palladium catalysts, could dramatically simplify the synthesis of compounds like this compound by eliminating the need for pre-functionalized starting materials, thus reducing the number of synthetic steps. research-in-germany.org The combined design of catalysts and oxidizing agents is a key finding that enables reactions previously considered unfeasible. research-in-germany.org

Another promising strategy is decarboxylative fluorination. nih.govnih.gov This method uses readily available carboxylic acids to generate alkyl fluorides. nih.gov While this approach often involves radical intermediates, which can pose challenges for stereoselectivity, its applicability to a wide range of substrates makes it a valuable tool for creating fluorinated building blocks. nih.govnih.gov

Enzymatic approaches are also emerging as a powerful tool for precise and selective fluorination. the-innovation.org Photoinduced electron transfer using flavin mononucleotide (FMN)-dependent reductases can generate fluorinated carbon radicals that can be captured by olefins. These enzymes can control remote stereocenters, offering a high degree of precision in fluorine placement. the-innovation.org This bio-inspired approach could pave the way for the asymmetric synthesis of chiral fluorinated compounds. the-innovation.org

| Synthetic Strategy | Key Features | Potential Advantage for this compound Synthesis |

| Direct C-H Fluorination | Utilizes catalysts (e.g., Palladium) to replace C-H bonds with C-F bonds directly. research-in-germany.org | More efficient and atom-economical synthesis from simple precursors. |

| Decarboxylative Fluorination | Introduces fluorine by removing a carboxyl group. nih.gov | Access to fluorinated compounds from abundant carboxylic acid starting materials. nih.gov |

| Enzymatic Fluorination | Employs enzymes to catalyze stereoselective fluorination reactions. the-innovation.org | High precision and control over the stereochemistry of the final product. |

Exploration of Unique Chemical Transformations Guided by Computational Design

Computational chemistry is becoming an indispensable tool in modern organofluorine research, enabling the prediction of molecular properties and the design of novel chemical transformations. nih.govemerginginvestigators.org For this compound, computational methods can provide deep insights into its electronic structure, reactivity, and potential applications.

Quantum chemistry calculations, such as Density Functional Theory (DFT), can be used to study the effect of fluorine atoms on the properties of a molecule. emerginginvestigators.orgnih.gov These studies can help understand how the trifluoromethyl group and the single fluorine atom in this compound influence its acidity, stability, and interactions with other molecules. nih.govemerginginvestigators.org This understanding is crucial for predicting its behavior in biological systems and for designing new reactions.

Computational design can also guide the development of new catalysts and reagents for fluorination reactions. chemrxiv.org By simulating reaction mechanisms and transition states, researchers can identify more efficient and selective catalytic systems. chemrxiv.org For example, molecular dynamics simulations have been used to understand the function of fluorinases, paving the way for the rational design of these enzymes for specific applications. chemrxiv.org This approach could lead to the development of biocatalysts tailored for the synthesis of this compound and its derivatives.

Furthermore, computational screening can accelerate the discovery of new applications for fluorinated molecules. pnas.org By predicting the binding affinities of this compound with biological targets, researchers can identify potential pharmaceutical applications. This in-silico approach reduces the time and cost associated with experimental screening.

Advanced Analytical Strategies for Comprehensive Characterization

The proliferation of fluorinated compounds in various fields necessitates the development of advanced analytical techniques for their detection, identification, and quantification. perkinelmer.comnih.gov The unique properties of fluorine present challenges for traditional analytical methods, driving innovation in this area. perkinelmer.com

For the comprehensive characterization of this compound, a combination of chromatographic and spectrometric methods is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a powerful tool for identifying and quantifying fluorinated compounds in complex matrices. nih.govresearchgate.net

A significant challenge in the analysis of fluorinated compounds is the detection of unknown or unexpected substances. perkinelmer.com To address this, methods for determining the total organic fluorine (TOF) content in a sample are being developed. nih.gov Combustion ion chromatography (CIC) is one such technique, where the sample is combusted to convert all organic fluorine into hydrogen fluoride (B91410), which is then quantified by ion chromatography. tudelft.nlusgs.gov This provides a measure of the total fluorine content, which can be compared with the sum of known fluorinated compounds to identify any discrepancies. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) operating in negative-ion mode is also emerging as a highly sensitive method for elemental fluorine detection. perkinelmer.com This technique could revolutionize the analysis of fluorinated compounds, including in drug development and environmental monitoring, by providing a compound-independent measure of fluorine. perkinelmer.com

| Analytical Technique | Principle | Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precisely measures the mass-to-charge ratio of ions, allowing for the determination of elemental composition. researchgate.net | Accurate identification and quantification in complex samples. |

| Combustion Ion Chromatography (CIC) | The sample is combusted, and the resulting fluoride is quantified by ion chromatography. tudelft.nl | Determination of total organic fluorine content. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Detects elemental fluorine with high sensitivity. perkinelmer.com | Robust quantification when analytical standards are unavailable. |

Multidisciplinary Research Integrating Synthetic, Spectroscopic, and Computational Approaches

The future of research on this compound and other organofluorine compounds lies in a multidisciplinary approach that integrates synthetic chemistry, spectroscopy, and computational modeling. nih.govacs.org This synergy is crucial for tackling the complex challenges in fluorine chemistry and for translating fundamental discoveries into practical applications.

Synthetic chemists will continue to develop novel methods for the preparation of this compound and its analogues, as detailed in section 8.1. mst.edu These efforts will be guided by computational studies that predict reaction outcomes and suggest new synthetic targets. emerginginvestigators.org

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, will provide detailed structural information about this compound and its derivatives. This experimental data is vital for validating computational models and for understanding the subtle effects of fluorination on molecular conformation and intermolecular interactions.

The integration of these disciplines will create a powerful research cycle: computational predictions will inspire new synthetic targets, which will then be synthesized and characterized using advanced spectroscopic methods. The experimental results will, in turn, be used to refine the computational models, leading to a deeper understanding of the structure-property relationships in fluorinated molecules. This collaborative approach will be essential for unlocking the full potential of this compound in fields ranging from materials science to medicinal chemistry. acs.orguzh.ch

Q & A

Basic Research Question

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environments (e.g., δ -70 to -120 ppm for CF₃ groups), while ¹H-¹³C HMBC correlates carboxylate protons with adjacent fluorinated carbons .

- Mass spectrometry (HRMS) : Accurate mass measurements confirm molecular formula (C₅H₇F₃O₂), and fragmentation patterns distinguish positional isomers.

- Titration : Potentiometric titration with NaOH determines pKa (expected ~1.5–2.5, similar to trifluoroacetic acid) .

How does this compound behave under varying pH and temperature conditions, and what stabilization strategies are recommended for long-term storage?

Basic Research Question

- pH stability : The compound is stable in acidic conditions (pH <3) but hydrolyzes at neutral/basic pH. Store in inert solvents (e.g., dichloromethane) with 1% TFA to suppress deprotonation .

- Thermal stability : Decomposition occurs above 150°C; thermogravimetric analysis (TGA) recommends storage at -20°C under nitrogen.

How do microbial dehalogenases interact with this compound, and what structural features of the enzyme influence defluorination efficiency?

Advanced Research Question

- Enzyme-substrate binding : Crystal structures of haloacid dehalogenases (e.g., DAR3835) reveal conserved catalytic triads (Asp-His-Asp) that coordinate the carboxylate and fluorine groups. Molecular docking simulations predict binding affinity based on fluorine positioning .

- Mechanistic insights : Defluorination likely proceeds via nucleophilic attack on the β-fluorine, producing trifluoroacetone intermediates. Activity assays under anaerobic conditions can quantify reaction rates.

What are the environmental persistence and degradation pathways of this compound in aquatic systems, and how do they compare to other perfluoroalkyl substances (PFAS)?

Advanced Research Question

- Persistence : Compared to longer-chain PFAS (e.g., PFOA), shorter-chain analogs like this compound show reduced bioaccumulation but higher mobility in water. Use LC-MS/MS to monitor half-life in simulated freshwater .

- Degradation pathways : Advanced oxidation processes (e.g., UV/H₂O₂) or microbial consortia from PFAS-contaminated sites may cleave C-F bonds. Compare degradation products (e.g., fluoride ions) with those of 5,5,5-trifluoropentanoic acid .

How can researchers resolve contradictions between experimental data (e.g., NMR) and computational predictions for this compound?

Advanced Research Question

- Data reconciliation :

- NMR vs. DFT calculations : Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility. Use implicit solvent models (e.g., COSMO) in DFT to improve accuracy .

- Statistical validation : Apply principal component analysis (PCA) to compare experimental and theoretical datasets, identifying outliers for re-evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.